4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 930084-89-2
VCID: VC6490347
InChI: InChI=1S/C20H19N3O2/c24-19-17-16(13-23(19)12-11-14-7-3-1-4-8-14)21-20(25)22-18(17)15-9-5-2-6-10-15/h1-10,18H,11-13H2,(H2,21,22,25)
SMILES: C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391

4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 930084-89-2

Cat. No.: VC6490347

Molecular Formula: C20H19N3O2

Molecular Weight: 333.391

* For research use only. Not for human or veterinary use.

4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 930084-89-2

Specification

CAS No. 930084-89-2
Molecular Formula C20H19N3O2
Molecular Weight 333.391
IUPAC Name 4-phenyl-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C20H19N3O2/c24-19-17-16(13-23(19)12-11-14-7-3-1-4-8-14)21-20(25)22-18(17)15-9-5-2-6-10-15/h1-10,18H,11-13H2,(H2,21,22,25)
Standard InChI Key UHWHJMMSBGYZGI-UHFFFAOYSA-N
SMILES C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 4-phenyl-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reveals a bicyclic system comprising a pyrrolidine ring fused to a pyrimidine-dione moiety. Key structural elements include:

  • Phenyl group at position 4, contributing aromatic stacking potential.

  • 2-Phenylethyl chain at position 6, introducing hydrophobic bulk and conformational flexibility.

  • Lactam groups at positions 2 and 5, enabling hydrogen bonding and electronic interactions.

The SMILES notation \text{C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4 explicitly maps atomic connectivity, highlighting the spatial arrangement of substituents.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight333.391 g/mol
IUPAC Name4-phenyl-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
InChIKeyUHWHJMMSBGYZGI-UHFFFAOYSA-N
PubChem CID16300323

Synthetic Methodologies

Reaction Pathways

Synthesis of this compound typically involves multi-step protocols leveraging condensation and cyclization reactions. As detailed in source, the process begins with functionalized pyrimidine precursors, which undergo nucleophilic substitution with phenyl and phenylethyl reagents. Key steps include:

  • Formation of the pyrimidine-dione core via cyclocondensation of urea derivatives with diketones.

  • Introduction of the 2-phenylethyl group through alkylation or Michael addition under basic conditions.

  • Aromatic substitution at position 4 using phenylboronic acids or Grignard reagents.

Reaction solvents such as dimethylformamide (DMF) or ethanol are employed under reflux to enhance reaction kinetics. Optimized conditions (e.g., temperature, pH, catalyst loading) are critical for achieving yields exceeding 60%, though exact figures remain unreported.

Purification and Analytical Validation

Post-synthesis, chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound. Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) to confirm substituent integration and spatial arrangement.

  • Mass Spectrometry (MS) for molecular weight verification.

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the compound’s logP value (estimated at ~3.2 via computational models) suggests moderate lipophilicity, favoring organic solvents like dichloromethane or tetrahydrofuran. Stability studies indicate susceptibility to hydrolytic degradation under acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (C=O stretching) and ~1650 cm1^{-1} (C=N stretching).

  • 1H^1\text{H} NMR: Distinct signals for phenyl protons (δ 7.2–7.4 ppm), methylene groups in the phenylethyl chain (δ 2.8–3.1 ppm), and lactam NH protons (δ 10.2 ppm).

CompoundSubstituentMolecular Weight (g/mol)Hypothesized Activity
4-Phenyl-6-(2-phenylethyl) derivative2-Phenylethyl333.39Kinase inhibition
4-Phenyl-6-(3-phenylpropyl) analogue3-Phenylpropyl347.42Enhanced lipophilicity
4-(3,4-Dichlorophenyl) derivative3,4-Dichlorophenyl402.28Increased electrophilicity

The 3-phenylpropyl analogue (CAS 931638-64-1) demonstrates higher molecular weight and lipophilicity, potentially altering bioavailability. Conversely, dichlorophenyl substitution (CAS 931075-63-7) introduces electron-withdrawing groups, possibly enhancing receptor affinity.

Chemical Reactivity and Derivative Synthesis

Functionalization Reactions

The compound’s reactive sites enable diverse derivatization:

  • Lactam rings: Susceptible to nucleophilic attack, enabling ring-opening reactions with amines or alcohols.

  • Phenyl groups: Participate in electrophilic aromatic substitution (e.g., nitration, sulfonation).

  • Phenylethyl chain: Oxidation yields phenylacetic acid derivatives, altering solubility profiles.

Stability Under Stress Conditions

  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C.

  • Photostability: UV irradiation induces minimal degradation, suggesting robustness in light-exposed applications.

Future Research Directions

Unresolved Questions

  • Target Identification: High-throughput screening to map protein targets.

  • In Vivo Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

Technological Innovations

  • Continuous Flow Synthesis: To improve yield and reduce reaction times.

  • Computational Modeling: Molecular docking studies to predict binding modes and affinities.

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